molecular formula C30H31N5O3 B2935394 N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223834-89-6

N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2935394
CAS RN: 1223834-89-6
M. Wt: 509.61
InChI Key:
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Description

N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inotropic Evaluation

A series of compounds related to the chemical structure were synthesized and evaluated for positive inotropic activity, which measures the force of heart muscle contractions. One derivative, 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, showed significant activity, surpassing the standard drug, milrinone (Liu et al., 2009).

Synthesis and Analgesic Activity

Related compounds bearing a 6,8-Dibromo-2-methylquinazoline moiety were synthesized and screened for analgesic activity. Various derivatives were created and assessed, showing potential as pain-relieving agents (Saad et al., 2011).

Antagonist Binding Affinity

Derivatives of the triazoloquinazoline adenosine antagonist CGS15943, which shares structural features with the chemical , were studied for their binding affinity to human A3 receptors. These studies aid in understanding the selectivity and potency of such compounds in receptor binding (Kim et al., 1996).

Computer Prediction of Biological Activity

A study focused on the virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, closely related to the compound . The research involved computer prediction of biological activities and acute toxicity, highlighting potential antineurotic activities useful for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antimicrobial Activity

Novel triazole-4-carboxamides, similar in structure, were synthesized and evaluated for antimicrobial activity. These compounds showed efficacy against various bacterial and fungal pathogens, demonstrating the potential for developing new antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-13-14-25-26(15-23)35-29(33(28(25)37)17-22-11-9-20(3)10-12-22)32-34(30(35)38)18-24-8-6-5-7-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLACFPCANACCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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